ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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Overview
Description
Ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and an ethyl benzoate moiety
Preparation Methods
The synthesis of ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the trifluoromethyl group: This can be achieved through various methods, such as the use of trifluoromethylating agents.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl moiety to the pyrazolo[3,4-b]pyridine core.
Esterification to form the ethyl benzoate: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has a similar core structure but different substituents and functional groups.
Properties
Molecular Formula |
C25H22F3N3O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoate |
InChI |
InChI=1S/C25H22F3N3O4/c1-5-35-24(32)15-6-9-17(10-7-15)31-23-22(14(2)30-31)18(25(26,27)28)13-19(29-23)16-8-11-20(33-3)21(12-16)34-4/h6-13H,5H2,1-4H3 |
InChI Key |
ZLUVETOOKXXPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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